molecular formula C8H12N2O2 B1612916 ethyl 1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1007503-15-2

ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Cat. No. B1612916
M. Wt: 168.19 g/mol
InChI Key: KDWBNCMQHDWOOR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate, also known as ethyl pyrazole-3-carboxylate or EPC, is a versatile organic compound used in a variety of scientific research applications. EPC is a structural isomer of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. It is a colorless liquid, with a melting point of -19°C and a boiling point of 119°C. It is highly soluble in water, ethanol, and other organic solvents, making it a useful reagent in a wide range of reactions.

Scientific Research Applications

Novel Synthesis Approaches

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, highlighting the versatility of ethyl 1-ethyl-1H-pyrazole-3-carboxylate in synthesizing complex molecules (Ghaedi et al., 2015).

Regioselective Synthesis under Ultrasound Irradiation : Machado et al. (2011) developed a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and enhancing yields. This study showcases the potential for ethyl 1-ethyl-1H-pyrazole-3-carboxylate in facilitating rapid and efficient chemical transformations (Machado et al., 2011).

Steric Redirection and Catalysis

Steric Redirection of Alkylation : Wright et al. (2018) explored the alkylation of ethyl 1H-pyrazole-3-carboxylate, finding that the introduction of a triphenylsilyl group could sterically redirect the alkylation, leading to synthetically useful yields of ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates. This discovery opens new avenues for the modification of ethyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives (Wright et al., 2018).

Ruthenium-catalyzed C-H/CO/Olefin Coupling : A study by Asaumi et al. (2003) highlighted the extraordinary reactivity of 1-arylpyrazoles toward carbonylation at C-H bonds in the presence of Ru(3)(CO)(12), with ethylene. This reactivity, influenced by the positioning of the pyrazole ring, underscores the potential of ethyl 1-ethyl-1H-pyrazole-3-carboxylate in catalytic processes (Asaumi et al., 2003).

Structural Analysis and Characterization

Crystal Structure and DFT Study : Zhao and Wang (2023) synthesized and analyzed the structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative. Through X-ray diffraction and DFT calculations, they provided insights into the compound's physical and chemical properties, demonstrating the compound's relevance in structural chemistry and material science (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBNCMQHDWOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629689
Record name Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-1H-pyrazole-3-carboxylate

CAS RN

1007503-15-2
Record name Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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